molecular formula C8H7N3S B1462947 Pyrazolo[1,5-A]pyridine-3-carbothioamide CAS No. 885275-44-5

Pyrazolo[1,5-A]pyridine-3-carbothioamide

Cat. No. B1462947
M. Wt: 177.23 g/mol
InChI Key: WIZMVNAJVUZUFV-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-A]pyridine-3-carbothioamide is a heterocyclic compound with the empirical formula C8H7N3S and a molecular weight of 177.23 g/mol . It forms a solid and can be represented by the SMILES string: S=C(N)C1=C2N(C=CC=C2)N=C1 .


Synthesis Analysis

Several synthetic routes have been explored to obtain pyrazolo[1,5-A]pyridine-3-carbothioamide. One method involves the nucleophilic displacement of a sulfur atom in 5-aminopyrazole-4-carboxamides using α-oxoketene dithioacetals. This reaction leads to the formation of pyrazolo[1,5-A]pyrimidine derivatives .


Molecular Structure Analysis

The compound consists of a pyrazole ring fused to a pyrimidine ring, sharing one nitrogen atom. The structure is characterized by its annulated pyridine ring .

Scientific Research Applications

1. Optical Applications

  • Application : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
  • Method : The study identified a family of pyrazolo[1,5-a]pyrimidines as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
  • Results : The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

2. Antitumor Scaffold

  • Application : Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention due to their significant antitumor potential .
  • Method : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
  • Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Safety And Hazards

As a unique chemical, safety information is limited. Researchers should confirm product identity and purity. Sigma-Aldrich provides this compound for early discovery purposes, and all sales are final .

properties

IUPAC Name

pyrazolo[1,5-a]pyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8(12)6-5-10-11-4-2-1-3-7(6)11/h1-5H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZMVNAJVUZUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676738
Record name Pyrazolo[1,5-a]pyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-A]pyridine-3-carbothioamide

CAS RN

885275-44-5
Record name Pyrazolo[1,5-a]pyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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